Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate from chloroform and methyl methacrylate.
Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate from chloroform and methyl methacrylate.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl 2,2-dichloro-1-methylcyclopropanecarboxylate from chloroform and methyl methacrylate. This reaction proceeds via a phase-transfer catalyzed dichlorocyclopropanation, a robust and efficient method for the formation of dichlorocyclopropane rings. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Introduction
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a valuable synthetic intermediate in organic chemistry. The dichlorocyclopropane moiety is a versatile functional group that can be further elaborated to introduce a variety of functionalities, making it a key building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The synthesis described herein utilizes the generation of dichlorocarbene from chloroform under basic conditions, which is then trapped by methyl methacrylate in a [1+2] cycloaddition reaction. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.
Reaction Mechanism and Stoichiometry
The overall reaction is as follows:
CHCl₃ + CH₂(CH₃)COOCH₃ + 2NaOH → C₆H₈Cl₂O₂ + 2NaCl + 2H₂O
The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as a reactive intermediate. Under phase-transfer catalysis (PTC) conditions, a quaternary ammonium salt, such as benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. The hydroxide ion then deprotonates chloroform to generate the trichloromethyl anion (⁻CCl₃), which subsequently undergoes α-elimination to yield dichlorocarbene. The highly electrophilic dichlorocarbene is then attacked by the electron-rich double bond of methyl methacrylate to form the stable dichlorocyclopropane ring.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of methyl 2,2-dichloro-1-methylcyclopropanecarboxylate and related compounds.
| Product | Reactants | Catalyst | Yield (%) | Purity (%) | Reference |
| Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | Chloroform, Methyl Methacrylate, NaOH | Not specified in detail | 88.7 | >95 | [1] |
| Benzyl 2,2-dichloro-1-methylcyclopropanecarboxylate | Chloroform, Benzyl Methacrylate, NaOH | Not specified in detail | 89.5 | >95 | [1] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
Materials:
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Methyl methacrylate (CH₂(CH₃)COOCH₃)
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Chloroform (CHCl₃)
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Sodium hydroxide (NaOH)
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Benzyltriethylammonium chloride (BTEAC)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
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5% Hydrochloric acid (HCl)
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Dropping funnel
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Heating mantle with a temperature controller
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine methyl methacrylate (e.g., 0.1 mol, 10.01 g) and chloroform (e.g., 0.3 mol, 35.8 g). Add the phase-transfer catalyst, benzyltriethylammonium chloride (e.g., 2 mol%, 0.46 g).
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Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide (e.g., 0.4 mol, 16 g in 32 mL of water). With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 40-50°C using a water bath for cooling if necessary.
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Reaction Monitoring: After the addition of the sodium hydroxide solution is complete, continue stirring the mixture at 50°C for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Add 100 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
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Separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash them with 5% hydrochloric acid (50 mL) followed by deionized water (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
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The crude product can be purified by vacuum distillation to obtain pure methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.
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Visualizations
Reaction Mechanism
Caption: Phase-transfer catalyzed dichlorocyclopropanation mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
